Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-
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Overview
Description
Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- is an organic compound that features a benzaldehyde moiety linked to a biphenyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The ether linkage is formed through a nucleophilic substitution reaction, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, potentially leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Hydroxybenzaldehyde: Contains a hydroxyl group on the benzene ring, making it more reactive in certain chemical reactions.
Biphenyl: Consists of two benzene rings connected by a single bond, lacking the aldehyde functionality.
Uniqueness
Benzaldehyde, 4-([1,1’-biphenyl]-4-yloxy)- is unique due to its combination of a benzaldehyde moiety and a biphenyl group, linked through an ether bond. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-phenylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-14-15-6-10-18(11-7-15)21-19-12-8-17(9-13-19)16-4-2-1-3-5-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVUUDGNKMSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441848 |
Source
|
Record name | Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-58-5 |
Source
|
Record name | Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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